molecular formula C8H13ClN2O3 B13640090 1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride

1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride

Cat. No.: B13640090
M. Wt: 220.65 g/mol
InChI Key: LGZYBTUTARNLNT-UHFFFAOYSA-N
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Description

1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride is a synthetic compound with a unique spirocyclic structure. It is characterized by the presence of an oxa (oxygen) and diaza (nitrogen) moiety within its spirocyclic framework.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the spirocyclic structure. For instance, the synthesis might involve the reaction of a diaza compound with an oxa-containing precursor under acidic or basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while substitution could result in various substituted derivatives .

Scientific Research Applications

1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride
  • N-cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxamide

Comparison: Compared to similar compounds, 1-Oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacidhydrochloride is unique due to its specific spirocyclic structure and the presence of both oxa and diaza moieties.

Properties

Molecular Formula

C8H13ClN2O3

Molecular Weight

220.65 g/mol

IUPAC Name

1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H12N2O3.ClH/c11-7(12)6-4-8(13-10-6)2-1-3-9-5-8;/h9H,1-5H2,(H,11,12);1H

InChI Key

LGZYBTUTARNLNT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(=NO2)C(=O)O)CNC1.Cl

Origin of Product

United States

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